molecular formula C7H3BrN2O3 B11925918 2-Bromo-3-hydroxy-4-nitrobenzonitrile CAS No. 203201-43-8

2-Bromo-3-hydroxy-4-nitrobenzonitrile

Cat. No.: B11925918
CAS No.: 203201-43-8
M. Wt: 243.01 g/mol
InChI Key: GNXIUETVKJPRHQ-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxy-4-nitrobenzonitrile is a multifunctional aromatic compound designed for advanced research and development applications. This benzonitrile derivative incorporates three distinct functional groups—bromo, hydroxy, and nitro—on its benzene ring, making it a valuable and versatile synthetic intermediate. Its primary research value lies in organic synthesis and medicinal chemistry, where it serves as a key building block for the construction of more complex molecules, particularly in the development of pharmaceutical candidates and functional materials. The bromo substituent acts as a handle for cross-coupling reactions, such as Suzuki or Heck reactions, enabling carbon-carbon bond formation. Simultaneously, the electron-withdrawing nitrile and nitro groups can influence the electronics of the ring system and may be further modified or reduced, for instance, converting the nitro group to an amine. The phenolic hydroxy group offers a site for alkylation or etherification. This unique synergy of functional groups allows researchers to perform selective, sequential modifications, making 2-Bromo-3-hydroxy-4-nitrobenzonitrile a powerful scaffold in parallel synthesis and library development for drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-3-hydroxy-4-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O3/c8-6-4(3-9)1-2-5(7(6)11)10(12)13/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXIUETVKJPRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621495
Record name 2-Bromo-3-hydroxy-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203201-43-8
Record name 2-Bromo-3-hydroxy-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Characteristics

2-Bromo-3-hydroxy-4-nitrobenzonitrile features a benzene ring substituted with a nitrile group at position 1, a bromine atom at position 2, a hydroxyl group at position 3, and a nitro group at position 4. The nitrile and nitro groups are strong electron-withdrawing groups, rendering the ring highly electrophilic at specific positions. This electronic profile dictates the regioselectivity of subsequent reactions, such as bromination or further functionalization.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight243.014 g/mol
Density1.98 g/cm³
Boiling Point325.7°C at 760 mmHg
Flash Point150.8°C
Melting PointNot reported

Synthetic Strategies for 2-Bromo-3-hydroxy-4-nitrobenzonitrile

Nitration-Bromination Sequence

A common approach involves introducing the nitro group prior to bromination. The nitrile group directs nitration to the para position (relative to itself), while the hydroxyl group (if unprotected) activates ortho/para positions.

Step 1: Nitration of 3-Hydroxybenzonitrile
3-Hydroxybenzonitrile undergoes nitration using a mixture of concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C. The hydroxyl group directs nitration to position 4 (ortho to the hydroxyl), yielding 3-hydroxy-4-nitrobenzonitrile.

Step 2: Bromination
The intermediate is brominated using bromine (Br2\text{Br}_2) in acetic acid (CH3COOH\text{CH}_3\text{COOH}) at 0–20°C. The nitro group deactivates the ring, favoring bromination at position 2 (ortho to the nitrile and adjacent to the hydroxyl). This step achieves yields exceeding 95% under optimized conditions.

Table 2: Bromination Conditions and Outcomes

ParameterValue
SolventAcetic acid
Temperature0–20°C
Bromine Equivalents2.0 eq
Yield99%

Protective Group Strategy

To mitigate competing directing effects, protective groups are employed. For example, protecting the hydroxyl group as a methoxy ether simplifies nitration and bromination.

Step 1: Methoxylation of 3-Hydroxybenzonitrile
3-Hydroxybenzonitrile is treated with methyl chloride (CH3Cl\text{CH}_3\text{Cl}) in the presence of a base (e.g., NaOH) to form 3-methoxybenzonitrile.

Step 2: Nitration and Bromination
Nitration with fuming nitric acid introduces the nitro group at position 4. Subsequent bromination at position 2 proceeds efficiently due to reduced steric hindrance and electronic deactivation by the nitro group.

Step 3: Deprotection
The methoxy group is cleaved using boron trichloride (BCl3\text{BCl}_3) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0–15°C, restoring the hydroxyl group. This method achieves an 83% yield with minimal isomer formation.

One-Pot Synthesis via Directed Metalation

Recent advances utilize directed ortho-metalation (DoM) to install substituents sequentially.

Step 1: Lithiation of Benzonitrile
Benzonitrile is treated with lithium diisopropylamide (LDA) at −78°C, generating a lithiated intermediate at position 2.

Step 2: Sequential Functionalization
The lithiated species reacts with electrophiles:

  • Nitration : Quenching with nitro sources (e.g., NO2+\text{NO}_2^+) introduces the nitro group.

  • Bromination : Addition of bromine (Br2\text{Br}_2) installs bromine at position 2.

  • Hydroxylation : Oxidation or hydrolysis introduces the hydroxyl group at position 3.

This method, while less explored, offers potential for scalability.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYieldPurityKey Advantage
Nitration-Bromination95–99%>99%Simplicity, high yield
Protective Group83%99.4%Minimizes isomer formation
Directed Metalation70–80%90–95%Flexibility in substitution

Reaction Optimization and Challenges

Regioselectivity Control

The nitro group’s strong meta-directing effect complicates bromination at position 2. Using excess bromine (2.0 eq) in acetic acid ensures complete substitution while suppressing di-bromination.

Isomer Formation

Isomers arise during nitration (e.g., 2-nitro vs. 4-nitro). Chromatographic purification or recrystallization in isopropanol/water (5:1) reduces isomer content to <0.5%.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., tetrahydrofuran) enhance nitration rates, while bromination in acetic acid improves electrophilicity.

Industrial-Scale Considerations

Cost-Efficiency

Bromine and nitric acid are cost-effective reagents, but boron trichloride for deprotection increases expenses. Recycling solvents (e.g., dichloromethane) mitigates costs .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-hydroxy-4-nitrobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

    Reduction: Hydrogen gas, metal catalysts (palladium on carbon), metal hydrides (sodium borohydride).

    Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water).

Major Products

    Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 2-bromo-3-hydroxy-4-aminobenzonitrile.

    Oxidation: Formation of 2-bromo-3-hydroxy-4-nitrobenzaldehyde.

Scientific Research Applications

2-Bromo-3-hydroxy-4-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxy-4-nitrobenzonitrile depends on its chemical reactivity and interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and hydroxyl groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key structural analogs of 2-Bromo-3-hydroxy-4-nitrobenzonitrile include benzonitrile derivatives with variations in substituent positions, functional groups, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Analogs
Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa Similarity Score
2-Bromo-3-hydroxy-4-nitrobenzonitrile - 2-Br, 3-OH, 4-NO₂ C₇H₃BrN₂O₃ 259.02 - - ~3.5* -
4-Bromo-3-(hydroxymethyl)benzonitrile 1261609-83-9 4-Br, 3-CH₂OH C₈H₆BrNO 212.05 - - - 0.98
2-Bromo-5-(hydroxymethyl)benzonitrile 1086429-88-0 2-Br, 5-CH₂OH C₈H₆BrNO 212.05 - - - 0.93
2-Bromo-3-fluoro-4-hydroxybenzonitrile 1690654-52-4 2-Br, 3-F, 4-OH C₇H₃BrFNO 216.01 316.2 ± 42.0 1.87 ± 0.1 5.63 -

*Estimated pKa for 2-Bromo-3-hydroxy-4-nitrobenzonitrile based on nitro group's electron-withdrawing effect .

Key Differences and Implications

Electron-Withdrawing vs. Electron-Donating Groups :

  • The nitro group in 2-Bromo-3-hydroxy-4-nitrobenzonitrile significantly deactivates the aromatic ring, making it less reactive toward electrophilic substitution compared to analogs like 4-Bromo-3-(hydroxymethyl)benzonitrile, where the hydroxymethyl group is electron-donating .
  • The fluoro substituent in 2-Bromo-3-fluoro-4-hydroxybenzonitrile provides moderate deactivation, resulting in a higher pKa (5.63) compared to the target compound’s estimated pKa (~3.5), as nitro groups enhance acidity more effectively .

Synthetic Utility :

  • Bromine in all analogs enables Suzuki or Ullmann coupling reactions. However, the nitro group in the target compound may necessitate careful selection of reaction conditions to avoid reduction or side reactions.
  • Hydroxymethyl groups in analogs (e.g., 4-Bromo-3-(hydroxymethyl)benzonitrile) offer sites for oxidation to carboxylic acids or esterification, expanding their applicability in drug design .

Thermal and Physical Properties :

  • The high density (1.87 g/cm³) and boiling point (316.2°C) of 2-Bromo-3-fluoro-4-hydroxybenzonitrile suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to the target compound, where nitro groups may reduce solubility in polar solvents .

Biological Activity

2-Bromo-3-hydroxy-4-nitrobenzonitrile (C₇H₄BrN₂O₃) is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

2-Bromo-3-hydroxy-4-nitrobenzonitrile is characterized by:

  • Functional Groups : A bromine atom, a hydroxyl group (-OH), and a nitro group (-NO₂) attached to a benzonitrile structure.
  • Physical Appearance : Typically appears as a yellow crystalline solid.
  • Solubility : Slightly soluble in water but more soluble in organic solvents such as alcohols and ethers.

The presence of these functional groups contributes to its reactivity and biological interactions, making it an important compound in synthetic organic chemistry.

Synthesis

The synthesis of 2-Bromo-3-hydroxy-4-nitrobenzonitrile can be achieved through several methods, primarily involving the nitration of 2-bromo-3-hydroxybenzonitrile using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. This process is exothermic and requires careful temperature monitoring to prevent decomposition of the product.

Research indicates that 2-Bromo-3-hydroxy-4-nitrobenzonitrile exhibits significant biological activity, particularly as a nonsteroidal anti-inflammatory drug (NSAID) . Its primary mechanism involves acting as an antagonist for the chemokine receptor CXCR2, which plays a crucial role in inflammatory responses. This interaction suggests potential applications in treating various inflammatory diseases.

The compound also engages with various biological targets, influencing enzyme kinetics and receptor activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Anticancer Properties

In addition to its anti-inflammatory potential, 2-Bromo-3-hydroxy-4-nitrobenzonitrile has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the growth of several cancer cell lines. For instance, when tested against human myeloid leukemia cell lines (HL-60 and U937), the compound exhibited significant antiproliferative effects, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of 2-Bromo-3-hydroxy-4-nitrobenzonitrile:

Compound NameMolecular FormulaKey Features
3-Hydroxy-4-nitrobenzonitrileC₇H₄N₂O₃Lacks bromine; used as an intermediate in synthesis.
2-Bromo-3-hydroxybenzonitrileC₇H₅BrNSimilar structure but without the nitro group.
3-Bromo-4-hydroxy-5-nitrobenzonitrileC₇H₄BrN₂O₃Contains an additional nitro group at position five.

The unique arrangement of functional groups in 2-Bromo-3-hydroxy-4-nitrobenzonitrile imparts distinct chemical reactivity compared to its analogs, enhancing its utility in both industrial applications and research settings.

Case Studies

  • Anti-inflammatory Activity :
    • A study demonstrated that 2-Bromo-3-hydroxy-4-nitrobenzonitrile significantly reduced inflammation markers in vitro. The compound's ability to inhibit CXCR2-mediated pathways was confirmed through receptor binding assays.
  • Anticancer Efficacy :
    • In vitro tests on various cancer cell lines revealed that this compound inhibited cell proliferation effectively, with IC50 values indicating strong potency against specific tumor types. Further investigations into apoptosis induction showed increased caspase activation in treated cells compared to controls.

Q & A

Q. What synthetic routes are effective for preparing 2-Bromo-3-hydroxy-4-nitrobenzonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential nitration, bromination, and hydroxylation steps. For example:

Nitration : Introduce the nitro group to a brominated precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration).

Bromination : Use electrophilic brominating agents (e.g., Br₂/FeBr₃) in non-polar solvents to ensure regioselectivity.

Hydroxylation : Hydrolyze a protected intermediate (e.g., methoxy group) using BBr₃ in dichloromethane .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry of brominating agents to minimize di-substitution byproducts.
  • Use low temperatures (<10°C) for nitration to prevent decomposition of the nitro group .

Q. Which analytical techniques are critical for characterizing 2-Bromo-3-hydroxy-4-nitrobenzonitrile?

Methodological Answer :

Technique Application Key Parameters Evidence Source
¹H/¹³C NMR Confirm molecular structure and substituent positionsChemical shifts for -NO₂ (~8.5 ppm aromatic), -OH (~10 ppm), and -CN (~115 ppm in ¹³C)
FT-IR Identify functional groups (e.g., -NO₂ at ~1530 cm⁻¹, -CN at ~2230 cm⁻¹)Compare with reference spectra for nitro-aromatics
XRD Resolve crystal structure and hydrogen bondingUse SHELX for refinement; validate with R-factor < 0.05
HPLC-MS Assess purity and detect trace intermediatesC18 column with acetonitrile/water mobile phase

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved when determining the structure of 2-Bromo-3-hydroxy-4-nitrobenzonitrile?

Methodological Answer :

  • Refinement Tools : Use SHELXL for iterative refinement, adjusting thermal parameters and occupancy factors for disordered atoms .
  • Cross-Validation : Compare XRD results with spectroscopic data (e.g., NMR coupling constants to confirm substituent positions).
  • Twinned Crystals : Apply the TWIN law in SHELX to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Case Study : A 2024 study resolved discrepancies in nitro-group orientation by combining high-resolution XRD (R-factor = 0.032) with DFT-calculated electrostatic potential maps .

Q. What strategies address conflicting spectroscopic data in nitro-aromatic compounds like 2-Bromo-3-hydroxy-4-nitrobenzonitrile?

Methodological Answer :

  • Comparative Analysis : Benchmark NMR/IR data against structurally similar compounds (e.g., 4-Bromo-2-nitrobenzonitrile ).
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to distinguish overlapping signals in crowded aromatic regions.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to predict chemical shifts and vibrational modes, then align with experimental data .

Example : A 2023 study resolved conflicting IR peaks by attributing a ~1530 cm⁻¹ band to asymmetric -NO₂ stretching, confirmed via isotopic substitution .

Q. How to design experiments to study the electronic effects of substituents on 2-Bromo-3-hydroxy-4-nitrobenzonitrile’s reactivity?

Methodological Answer :

  • Hammett Analysis : Synthesize derivatives with varying substituents (e.g., -OCH₃, -Cl) and measure reaction rates in nucleophilic aromatic substitution.
  • DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group’s meta-directing effect can be quantified using charge density maps .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediates in real-time (e.g., Meisenheimer complexes in SNAr reactions).

Q. What purification methods are recommended for 2-Bromo-3-hydroxy-4-nitrobenzonitrile, especially given nitro-group sensitivity?

Methodological Answer :

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) to separate polar byproducts.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to avoid decomposition.
  • Avoid Strong Acids/Heat : Nitro groups degrade under prolonged exposure to H₂SO₄ or temperatures >100°C .

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